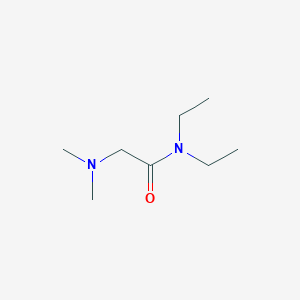
Methyl (5-hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)-acetate
Vue d'ensemble
Description
Methyl (5-hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)-acetate (MHP) is a synthetic compound that has been studied for its potential medicinal applications. It is a member of the pyridine family of compounds, which are known for their anti-inflammatory, anti-oxidative, and anti-cancer properties. MHP has been studied for its potential to treat a variety of conditions, including Alzheimer’s disease, Parkinson’s disease, and cancer.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Methyl (5-oxopyrazol-3-yl)acetate serves as a building block in the synthesis of pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, highlighting its utility in constructing complex heterocyclic compounds. This synthesis involves the addition of methyl (5-oxopyrazol-3-yl)acetate to methylthiocyanate in the presence of Ni(OAc)2, leading to the formation of a heterocyclic N,S-ketene acetal. This intermediate plays a crucial role as a synthon in further synthetic steps (Prezent et al., 2016).
Crystal Structure and Computational Study
The synthesis and characterization of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs have been studied, including their crystal structure through X-ray diffraction and computational analysis using density-functional-theory (DFT) calculations. This research contributes to the understanding of the molecular structure and potential reactivity of such compounds (Shen et al., 2012).
Propriétés
IUPAC Name |
methyl 2-(3-oxo-2-pyridin-2-yl-1H-pyrazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-11(16)7-8-6-10(15)14(13-8)9-4-2-3-5-12-9/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTQAXXMUNXFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589873 | |
| Record name | Methyl [5-oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (5-hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)-acetate | |
CAS RN |
1119391-01-3 | |
| Record name | Methyl [5-oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol](/img/structure/B1628235.png)
![1-{[(2-Bromophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628237.png)
